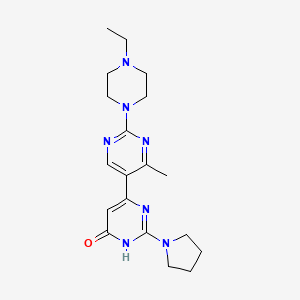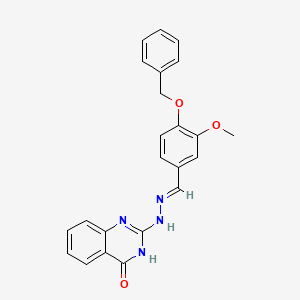![molecular formula C13H13N3O2S B6118476 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide, commonly known as NDMA, is a chemical compound that has been widely used in scientific research. It is a potent N-methyl-D-aspartate (NMDA) receptor agonist and has been used to study the mechanisms of action of NMDA receptors in the central nervous system.
作用機序
NDMA acts as a potent agonist of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors in the central nervous system. It binds to the glycine site on the N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor, which allows for the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling events that are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
NDMA has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are important for synaptic plasticity and learning. NDMA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using NDMA in lab experiments is its potency as an N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor agonist. It allows for the activation of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors at very low concentrations, which is important for studying the effects of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor activation on neuronal survival and cell death. One limitation of using NDMA in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals.
将来の方向性
There are many potential future directions for research on NDMA. One area of interest is the role of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. NDMA could be used to study the effects of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor activation on neuronal survival and cell death in these diseases. Another area of interest is the development of new drugs that target N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors. NDMA could be used as a starting point for the development of new drugs that are more selective and have fewer side effects than current N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor agonists.
合成法
NDMA can be synthesized by reacting isonicotinoyl hydrazine with 3-acetyl-4,5-dimethylthiophene in the presence of acetic anhydride. The resulting product is then treated with ammonium hydroxide to form NDMA.
科学的研究の応用
NDMA has been used extensively in scientific research to study the mechanisms of action of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors in the central nervous system. It has been used to investigate the role of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptors in synaptic plasticity, learning, and memory. NDMA has also been used to study the effects of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide receptor activation on neuronal survival and cell death.
特性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-8(2)19-13(10(7)11(14)17)16-12(18)9-3-5-15-6-4-9/h3-6H,1-2H3,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKOJSTZVUHBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)

![6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6118409.png)
![[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B6118416.png)
![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B6118444.png)

![2-{4-[2-(isopropylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6118468.png)

![2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6118504.png)
![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)